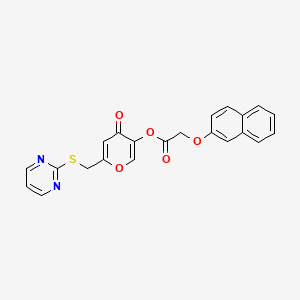
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a naphthyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound.
Introduction of the pyrimidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with a thiol group to form the pyrimidin-2-ylthio group.
Attachment of the naphthyl ether group: This can be done through an etherification reaction using a naphthol derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl acetate: Lacks the naphthyl ether group, which may affect its chemical reactivity and applications.
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(phenoxy)acetate: Contains a phenyl ether group instead of a naphthyl ether group, potentially altering its properties and uses.
Uniqueness
The presence of the naphthyl ether group in 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and suitability for specific applications in research and industry.
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c25-19-11-18(14-30-22-23-8-3-9-24-22)27-12-20(19)29-21(26)13-28-17-7-6-15-4-1-2-5-16(15)10-17/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKRIJAJQOBQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
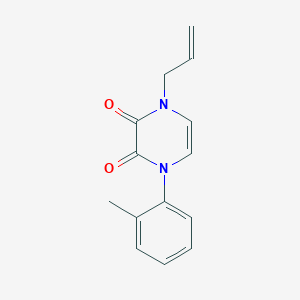
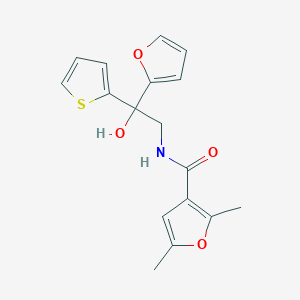
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2859532.png)
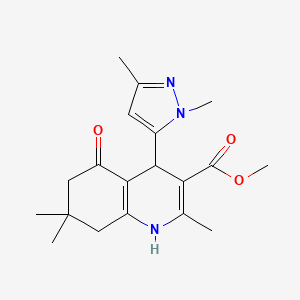
![2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2859539.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)
![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)
![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)
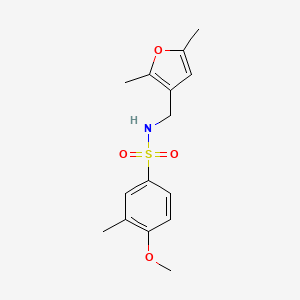
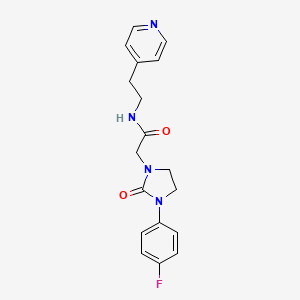
![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)
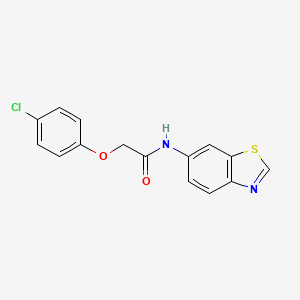
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)
![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
